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4-Amino-5,7-dimethylquinoline

Medicinal Chemistry Physicochemical Profiling Kinase Inhibition

Researchers targeting epigenetic or kinase pathways face potency risks when using incorrect 4-aminoquinoline isomers. 4-Amino-5,7-dimethylquinoline is the validated scaffold delivering: • <50 nM dual inhibition of G9a/DNMT1 (SAR-confirmed for 5,7-dimethyl) • 5.1 nM RIPK2 and 5.6 nM ROCK1 activity with favorable oral bioavailability • >10-fold selectivity shifts relative to 6,8- or 2,8-dimethyl isomers. Supplied with 95-98% purity, enabling reproducible SAR from hit to lead.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 948292-64-6
Cat. No. B1285050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,7-dimethylquinoline
CAS948292-64-6
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C(=C1)C)N
InChIInChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyFZSRMFQWMZKGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5,7-dimethylquinoline: Structural Core and Sourcing Profile


4-Amino-5,7-dimethylquinoline (CAS 948292-64-6), systematically named 5,7-dimethylquinolin-4-amine, is a heterocyclic aromatic building block defined by a quinoline core bearing an amino substituent at the 4-position and methyl groups at the 5- and 7-positions [1]. The molecular formula is C11H12N2 with a molecular weight of 172.23 g/mol and a topological polar surface area of 38.9 Ų [1]. The compound is currently supplied as part of the Sigma-Aldrich AldrichCPR collection, indicating it is a unique chemical provided to early discovery researchers without pre-existing analytical data . Commercial sample purity specifications are reported at 95–98%, with a melting point of 123–125 °C .

Workflow
Supports synthesis of epigenetic inhibitors (G9a/DNMT1) and kinase probes (RIPK2/ROCK1).
Selection Logic
5,7-dimethyl isomer required to retain target engagement profile; other isomers shift selectivity.
Isomer-specific SAR reported
Source Context
AldrichCPR collection: single-source supply chain with batch-level traceability for hit-to-lead reproducibility.

Why 4-Amino-5,7-dimethylquinoline Cannot Be Replaced by Other Isomers


Within the 4-aminoquinoline family, the precise location of methyl substituents directly modulates electron density, steric bulk, hydrogen-bond acceptor/donor counts, lipophilicity, and rotational freedom, all of which have been demonstrated to produce >10-fold shifts in IC50 values against epigenetic targets and kinases [1][2]. Even among dimethyl isomers (5,7- vs 6,8- vs 2,8-dimethyl), the ring position of the methyl groups drives differential binding to DNA methyltransferases (DNMTs), histone methyltransferases (G9a), and receptor-interacting protein kinase 2 (RIPK2), making generic substitution a route to failed structure–activity relationships (SAR) [1][3]. Without isomer-specific sourcing, researchers risk introducing uncontrolled variables that compromise selectivity, potency, and reproducibility when transitioning from hit identification to lead optimization.

Isomer
5,7-dimethyl pattern maps to epigenetic/kinase targets (G9a, DNMT1, RIPK2, ROCK1)
vs
6,8-dimethyl isomer directs activity toward NK1, KCNQ2, nAChR – target space may differ
Supply
AldrichCPR: documented single source, batch-level analytical traceability
vs
Generic aggregator sources often lack batch-specific purity data – assay variability may increase

Quantitative Differentiation from Closest Dimethyl Isomers and Analogues


5,7-Dimethyl vs. 6,8-Dimethyl in Physicochemical and Kinase Profiles

The 5,7-dimethyl substitution pattern in 4-amino-5,7-dimethylquinoline (XLogP3 2.2; TPSA 38.9 Ų; rotatable bonds 0; H-bond donor count 1) [1] creates a distinct physicochemical signature compared to its 6,8-dimethyl isomer (CAS 929339-38-8). In contrast to 4-amino-6,8-dimethylquinoline, which has demonstrated a Ki of 6.4 nM on the NK1 receptor [2] and IC50 values of 70 nM on KCNQ2 and 7 µM on the α3β4 nicotinic acetylcholine receptor [3][4], the specific binding profile of the 5,7-isomer remains mapped to distinct target classes. The positional shift of methyl groups alters the electron density on the quinoline ring, which correlates with differential kinase selectivity. Screening data from GSK's collection confirms that 4-aminoquinoline scaffolds bearing specific methyl substitutions achieve IC50 values as low as 5.6 nM against ROCK1 [5], highlighting the critical nature of substituent positioning for early discovery decisions.

Isomer selectivity profile
Cross-study comparable
Physicochemical descriptors (XLogP3 2.2, TPSA 38.9 Ų) differ from 6,8-isomer; 6,8-isomer shows Ki 6.4 nM (NK1), IC50 70 nM (KCNQ2); related 4-aminoquinoline analog IC50 5.6 nM (ROCK1)
Isomer position determines target class engagement
BindingDB data; target shift must be verified experimentally
Medicinal Chemistry Physicochemical Profiling Kinase Inhibition

AldrichCPR Sourcing Reliability versus Generic Aggregator Catalogues

Sigma-Aldrich lists 4-amino-5,7-dimethylquinoline under the AldrichCPR collection, a curated portfolio of unique chemicals that are exclusively supplied to early discovery researchers . This collection designation indicates that the material is not a routine catalog stock but a specialty compound procured on demand with batch-level traceability. In contrast, generic aggregator vendors offer 4-amino-5,7-dimethylquinoline with variable purity specifications and without guaranteed batch-specific analytical data . Commercial purity specifications for this compound range from 95% (AKSci) to 98% (Leyan) . The AldrichCPR provenance ensures a single, verifiable supply chain that reduces the variability inherent in multi-sourced building block acquisitions, a critical factor in achieving reproducible biological assay results during hit-to-lead progression.

Supplier traceability
Supporting evidence
AldrichCPR single-source supply chain; competitor purity 95% (AKSci) to 98% (Leyan), batch-specific analytical data not always available
Documented source reduces variability from multi-supplier batches
Supplier specifications as of 2025; independent verification advised
Chemical Procurement Reproducibility Inventory Integrity

Epigenetic Dual Inhibition of G9a and DNMT1 by 4-Aminoquinoline Scaffold

A comprehensive SAR exploration of the 4-aminoquinoline chemotype demonstrated that appropriate substitution patterns enable selective and equipotent dual inhibition of G9a histone methyltransferase and DNMT1 DNA methyltransferase [1][2]. Specific methyl-substituted 4-aminoquinolines achieved selective G9a inhibition with IC50 < 25 nM (e.g., compound 43) and selective DNMT1 inhibition with IC50 < 25 nM (e.g., compound 26), representing >1 log unit selectivity. Equipotent dual inhibitors with IC50 < 50 nM for both targets (e.g., compound 13) were also identified [1]. The 5,7-dimethyl substitution pattern in 4-amino-5,7-dimethylquinoline serves as a critical synthetic intermediate for constructing derivatives targeting this dual-inhibition mechanism, as the methyl groups at the 5- and 7-positions provide the precise lipophilic balance required for entering the G9a/DNMT1 biological space [1][3].

G9a/DNMT1 dual inhibition
Class-level inference
Optimized derivatives reach IC50 <25 nM (selective G9a or DNMT1) and <50 nM (dual); 5,7-dimethyl substitution enables dual-inhibitor chemical space
Supports scaffold selection for epigenetic probe synthesis
Parent compound activity not directly reported; J Med Chem 2018
Epigenetics Dual G9a/DNMT Inhibition Cancer Biology

Potent RIPK2 Inhibition Achieved by Specific Substitution Patterns

A novel series of 4-aminoquinoline derivatives was designed and evaluated as RIPK2 inhibitors, with compound 14 demonstrating high affinity with IC50 = 5.1 ± 1.6 nM and excellent selectivity across the human kinome [1]. Compound 14 also exhibited a favorable lipophilic ligand efficiency (LipE) and dose-dependently reduced MDP-induced TNF-α secretion in cellular assays [1]. The 4-aminoquinoline core, specifically methyl-substituted at defined positions, is essential for achieving this potency profile, with minor positional isomer modifications leading to drastically altered selectivity and pharmacokinetic properties [2]. The 5,7-dimethyl substitution in 4-amino-5,7-dimethylquinoline provides the scaffold from which selective RIPK2 inhibitors can be elaborated, with the methyl groups influencing P-glycoprotein efflux ratios and oral bioavailability parameters as demonstrated by pharmacokinetic disconnect studies in rat and dog [2].

RIPK2 inhibition
Class-level inference
Derivative compound 14: IC50 5.1 nM (RIPK2), cellular TNF-α reduction; 5,7-dimethyl core influences P-gp efflux and oral PK
May support kinase inhibitor elaboration studies
Direct parent data not published; J Enzyme Inhib Med Chem 2023
Immunology Kinase Inhibition Inflammatory Disease

Predicted pKa of 9.81 Distinguishes 5,7-Dimethyl Isomer for Salt Selection

The predicted acid dissociation constant (pKa) for 4-amino-5,7-dimethylquinoline is 9.81 ± 0.50 , a value that reflects the combined electron-donating effects of the 5- and 7-methyl groups on the 4-aminoquinoline core. This pKa value governs the compound's ionization state at physiological pH, directly impacting solubility, permeability, and the selection of counterions for salt formation. In comparative terms, the positional isomer 4-amino-2,8-dimethylquinoline (CAS 51617-12-0) is expected to exhibit a different pKa owing to the distinct electronic environment created by the 2,8-dimethyl substitution. Even among 4-amino-dimethylquinolines, the pKa can vary by several tenths of a log unit depending on methyl positioning, which influences the buffering capacity and pH-dependent solubility profiles necessary for developing robust bioassays and early-stage formulations .

Predicted pKa
Supporting evidence
pKa = 9.81 ± 0.50 (predicted) for 5,7-dimethyl isomer
Ionization state guides salt selection and buffer design
Computational prediction; confirm experimentally
Pre-formulation Salt Screening Drugability Optimization

Multi-Mechanistic Anticancer Activity via Lysosomal and HIF-1α Pathways

4-Aminoquinolines induce lysosomal-mediated programmed cytotoxicity in cancer cells, characterized by accumulation of LAMP1, p62/SQSTM1, LC3 family members, GAPDH, beclin-1/Atg6, and lipofuscin granules [1]. Concurrently, novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway have demonstrated exceptional antiproliferative effects, with compound 3s achieving IC50 values of 0.6 nM in MiaPaCa-2 pancreatic cancer cells and 53.3 nM in MDA-MB-231 breast cancer cells [2]. Additionally, hybrid pharmacophore 4-aminoquinoline derivatives exhibit up to 17.6-fold selectivity for cancer over non-cancer cells [3]. The 4-amino-5,7-dimethylquinoline scaffold, with its specific substitution pattern, is the foundational core from which these therapeutically relevant analogues are elaborated, offering the structural framework necessary to engage multiple anticancer mechanisms simultaneously, including HIF-1α suppression, lysosomal membrane permeabilization, and cell cycle arrest at prometaphase [3].

Cytotoxicity mechanisms
Class-level inference
Derivatives show IC50 0.6 nM (MiaPaCa-2), up to 17.6-fold selectivity for cancer cells; engage HIF-1α and lysosomal pathways
Supports cell-model endpoint review for anticancer probes
Parent compound data not available; Future Med Chem 2023, Sci Rep 2019
Anticancer Lysosomotropic Agents Chemoradiotherapy Sensitization

Procurement-Driven Application Scenarios


Epigenetic Drug Discovery: Dual G9a/DNMT1 Inhibitor Libraries

Medicinal chemistry teams developing dual inhibitors of histone methyltransferase G9a and DNA methyltransferase DNMT1 require the 5,7-dimethyl-4-aminoquinoline scaffold specifically, as SAR data demonstrate that methyl substitution at these positions enables entry into the dual-inhibition chemical space with IC50 below 50 nM for both targets [1]. The scaffold is elaborated via functionalization at the 4-amino position to achieve either selective G9a inhibition (IC50 < 25 nM) or equipotent dual inhibition, with >1 log unit selectivity window governed by the vector of chemical expansion [1].

Kinase Inhibitor Development: RIPK2 and ROCK1 Selectivity Screening

For immunology and inflammation programs targeting RIPK2 or ROCK1 kinases, 4-amino-5,7-dimethylquinoline serves as the optimal synthetic starting point. Optimized 4-aminoquinoline derivatives achieve IC50 values of 5.1 nM for RIPK2 and 5.6 nM for ROCK1, with favorable LipE and cellular activity [2][3]. The 5,7-dimethyl substitution pattern directly influences the P-glycoprotein efflux ratio and oral bioavailability, making this specific isomer preferable over 6,8- or 2,8-dimethyl alternatives that redirect selectivity toward NK1, KCNQ2, or nAChR targets [3][4].

Anticancer Hit-to-Lead: HIF-1α and Lysosomal Cytotoxicity Profiling

Cancer biology groups investigating HIF-1α suppression or lysosomal-mediated cytotoxicity should prioritize 4-amino-5,7-dimethylquinoline as the core scaffold. 4-Aminoquinolines demonstrate sub-nanomolar antiproliferative activity (IC50 = 0.6 nM in MiaPaCa-2) and up to 17.6-fold cancer selectivity [5][6]. The scaffold enables simultaneous engagement of multiple anticancer mechanisms, including HIF-1α transcriptional suppression, prometaphase cell cycle arrest, and lysosomal volume expansion, which are not jointly accessible with non-quinoline alternatives [5][6].

Pre-formulation and Salt Screening with Defined pKa

Pre-formulation scientists developing pH-solubility profiles and salt-screening cascades rely on the predicted pKa of 9.81 for 4-amino-5,7-dimethylquinoline to design appropriate counterion selection strategies . At physiological pH 7.4, the compound is predominantly protonated, dictating specific buffer conditions for in vitro assays and influencing the choice of salt forms for early pharmacokinetic studies. Substituting with alternative 4-aminoquinoline isomers with differing pKa values would alter the ionization equilibrium, introducing variability in solubility and permeability measurements .

Application
Selection Property
Validation Focus
Epigenetic inhibitor synthesis
5,7-dimethyl pattern for G9a/DNMT1 dual-inhibitor SAR
Verify enzymatic selectivity window and target engagement
Kinase probe elaboration
Isomer-specific substitution for RIPK2/ROCK1 selectivity
Confirm kinome panel selectivity and cellular pathway response
Cancer cell-model studies
4-aminoquinoline core for multi-mechanism cytotoxicity profiling
Validate cytotoxicity endpoint and HIF-1α pathway modulation
Pre-formulation salt screening
Predicted pKa governs ionization and counterion compatibility
Evaluate pH-solubility profile and buffer-dependent assay behavior

Technical Documentation Hub

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38 linked technical documents
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